Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate

Description

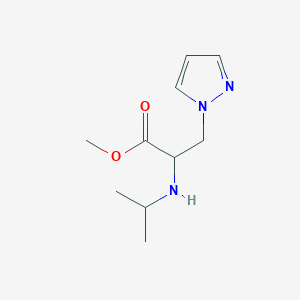

Methyl 2-(isopropylamino)-3-(1H-pyrazol-1-yl)propanoate is a synthetic organic compound featuring a pyrazole ring and an isopropylamino substituent. The isopropylamino group enhances steric bulk and may influence pharmacokinetic properties such as solubility and metabolic stability. This compound has been studied as a pharmaceutical intermediate or precursor in drug discovery, particularly for targeting enzymes or receptors where pyrazole derivatives are pharmacologically relevant .

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

methyl 2-(propan-2-ylamino)-3-pyrazol-1-ylpropanoate |

InChI |

InChI=1S/C10H17N3O2/c1-8(2)12-9(10(14)15-3)7-13-6-4-5-11-13/h4-6,8-9,12H,7H2,1-3H3 |

InChI Key |

VQEYEOOOWNSYPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(CN1C=CC=N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes under Rh(III)-catalyzed and solvent-controlled conditions . This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and solvents to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. For example, in medicinal applications, the compound may interact with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Methyl 2-(Isopropylamino)-2-methyl-3-(1H-Pyrazol-1-yl)propanoate

Structural Difference: This analog introduces an additional methyl group at the α-carbon of the amino acid backbone (position 2). Impact:

- Metabolic Stability: The added methyl group may slow oxidative metabolism, improving half-life in vivo.

2-(Isopropylamino)-2-methyl-3-(1H-1,2,4-Triazol-1-yl)propanoic Acid

Structural Difference : The pyrazole ring is replaced with a 1,2,4-triazole ring, and the methyl ester is substituted with a carboxylic acid group.

Impact :

- Solubility : The carboxylic acid group increases hydrophilicity compared to the methyl ester, improving aqueous solubility.

Applications : This compound is marketed as a pharmaceutical intermediate by Hairui Chemical, indicating utility in synthesizing APIs (Active Pharmaceutical Ingredients) targeting fungal or antiviral pathways .

Methyl 3-((2-(1H-Pyrazol-1-yl)ethyl)amino)propanoate

Structural Difference: The pyrazole ring is connected via an ethylamino linker to the propanoate backbone, rather than being directly attached to the α-carbon. Impact:

- Synthetic Accessibility : The simpler structure may reduce synthesis complexity compared to branched analogs.

Research Relevance : This compound is used in structure-activity relationship (SAR) studies to evaluate the role of linker length in biological activity .

Critical Analysis of Research Findings

- Pyrazole vs. Triazole : Pyrazole derivatives generally exhibit stronger π-π stacking interactions due to aromaticity, while triazoles offer enhanced hydrogen-bonding capacity. This distinction makes pyrazole analogs more suitable for kinase inhibitors, whereas triazole derivatives are prioritized in antifungal agents (e.g., fluconazole analogs) .

- Steric Modifications : The discontinued status of methyl-substituted analogs (e.g., ) suggests that increased steric bulk may reduce synthetic yield or biological efficacy in preliminary studies.

- Ester vs. Carboxylic Acid : Carboxylic acid derivatives (e.g., ) are more likely to advance to later-stage drug development due to improved solubility and bioavailability.

Biological Activity

Methyl 2-(isopropylamino)-3-(1H-pyrazol-1-yl)propanoate is a compound with significant potential in medicinal chemistry, primarily due to its unique structural characteristics that allow for various biological interactions. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H19N3O2

- Molecular Weight : 225.29 g/mol

- Structural Features : The compound consists of a propanoate moiety linked to an isopropylamino group and a 1H-pyrazole ring, which is crucial for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable carbonyl compound.

- Introduction of Isopropylamino Group : This step often involves reductive amination using isopropylamine.

- Final Coupling : The pyrazole and isopropylamino groups are coupled through nucleophilic substitution reactions.

These reactions usually require solvents such as dichloromethane or ethanol and may involve catalysts like triethylamine to enhance yield and purity .

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated efficacy against a range of microorganisms .

- Antioxidant Activity : The compound has been evaluated for its antioxidant capabilities, which are essential for combating oxidative stress in biological systems .

The biological effects of this compound are attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate enzyme activity and receptor binding, leading to therapeutic effects .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-(4-fluorophenyl)-3-(isopropylamino)propanoate | C12H20FN3O2 | Contains a fluorophenyl group enhancing lipophilicity |

| Ethyl 2-(isopropylamino)-3-(1H-pyrazol-1-yl)propanoate | C12H20N3O2 | Ethyl instead of methyl group alters solubility properties |

| This compound | C11H19N3O2 | Similar structure but different pyrazole substitution |

The distinct combination of functional groups in this compound allows for selective interactions that are not present in its analogs, making it a valuable candidate for further research in drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including:

- A study evaluating various pyrazole compounds found that certain derivatives exhibited promising antimicrobial and antioxidant activities, highlighting the potential for developing new therapeutic agents .

- Molecular docking studies have provided insights into the interaction modes of these compounds with target proteins, suggesting that they may serve as effective inhibitors or modulators in various biological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.